The primary application of Benzyl-alpha-13C-alpha,alpha-d2 alcohol is in Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. The ¹³C enrichment enhances the signal from the labeled carbon atom, allowing for easier detection and differentiation from other carbon atoms in the molecule. Additionally, the deuterium substitution removes signal interference from the protons (¹H) on the methylene group, leading to a cleaner spectrum and more accurate analysis. This technique is particularly helpful in studying the structure, dynamics, and interactions of biomolecules where benzyl alcohol serves as a functional group or a probe [, ].
Benzyl-alpha-13C-alpha,alpha-d2 alcohol finds specific applications in the field of proteomics, the study of proteins. It can be used as an internal standard for quantitative proteomic experiments, such as those employing mass spectrometry [, ]. The isotopically labeled benzyl alcohol serves as a reference compound with a known mass and known behavior in the spectrometer. This allows researchers to accurately compare the abundance of different proteins in a sample by normalizing their signals to the internal standard.
Benzyl-alpha-13C-alpha-alpha-d2 alcohol is a stable isotopically labeled compound with the molecular formula C7H8O and a molecular weight of 111.16 g/mol. This compound is characterized by the presence of deuterium and carbon-13 isotopes, which are incorporated into its structure to facilitate various analytical applications, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. The compound is also known by its CAS number 285977-71-1 and has several synonyms, including Benzenemethanol-alpha-13C-alpha, alpha-d2 alcohol .
The isotopic labeling allows for the tracking of the compound's behavior in metabolic pathways and reactions, enhancing the understanding of reaction mechanisms and product formation .
The synthesis of Benzyl-alpha-13C-alpha-alpha-d2 alcohol typically involves:
These methods ensure that the isotopic integrity of carbon-13 and deuterium is maintained throughout the synthesis process .
Benzyl-alpha-13C-alpha-alpha-d2 alcohol finds applications primarily in:
Interaction studies involving Benzyl-alpha-13C-alpha-alpha-d2 alcohol focus on its behavior in biological systems. The compound's isotopic labeling allows researchers to examine how it interacts with enzymes and other biological molecules without interference from naturally occurring isotopes. Such studies can provide insights into enzyme kinetics, substrate specificity, and metabolic pathways .
Benzyl-alpha-13C-alpha-alpha-d2 alcohol shares structural similarities with several related compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl Alcohol | C7H8O | Commonly used solvent; exhibits antimicrobial properties. |
Benzyl-d5 Alcohol | C7H8D5O | Deuterated form; used in similar analytical applications. |
4-Methylbenzyl Alcohol | C8H10O | Similar structure but with a methyl group; used as a solvent. |
Phenethyl Alcohol | C8H10O | Related aromatic alcohol; used in flavoring and fragrance industries. |
Benzyl-alpha-13C-alpha-alpha-d2 alcohol is unique due to its isotopic labeling, which enhances its utility in analytical chemistry and biological research compared to its non-labeled counterparts .
Benzyl alcohol consists of a benzene ring (C₆H₅) attached to a hydroxymethyl group (-CH₂-OH). In the labeled variant, the α-carbon (the methyl group adjacent to the hydroxyl) is substituted with:
The structure is thus C₆H₅-CD₂-¹³C-OH, with the isotopic substitutions localized exclusively to the α-position. This design minimizes isotopic dilution and enhances precision in kinetic isotope effect (KIE) studies.
Key structural features:
Feature | Benzyl Alcohol (C₆H₅-CH₂-OH) | Benzyl-α-¹³C-α,α-d₂ Alcohol |
---|---|---|
α-Carbon composition | CH₂ (¹²C, H) | CD₂ (¹³C, D₂) |
Molecular formula | C₇H₈O | C₇H₆D₂O |
Molecular weight | 108.14 g/mol | ~111.17 g/mol |
The isotopic labeling is confined to the α-carbon, ensuring precise tracking in reaction mechanisms.
Isotope | Incorporation Site | Purity (%) |
---|---|---|
¹³C | α-Carbon | >95 |
D₂ | α-Methylene | >95 |
Data derived from controlled synthesis protocols.
The isotopic substitutions create distinct spectroscopic signatures, critical for verifying label integrity.
Compound | α-CH₂ Signal (δ, ppm) | Notes |
---|---|---|
Benzyl Alcohol | 4.5–5.0 (s, 2H) | Singlet for -CH₂-OH |
Benzyl-α-¹³C-α,α-d₂ Alcohol | Absent | Deuteration eliminates ¹H signal |
Carbon Type | δ (ppm) | Multiplicity/Assignment |
---|---|---|
Non-labeled α-C | 60–65 | Quaternary (¹²C) |
Labeled α-C (¹³C) | 60–65 | Singlet (¹³C-enriched) |
Aromatic carbons (C₆H₅) | 125–140 | Aromatic signals unaffected |
¹³C NMR data aligned with literature for benzyl alcohol derivatives.
Deuterium Position | δ (ppm) | Notes |
---|---|---|
α-CD₂ | 4.5–5.0 | Broad signal due to quadrupolar effects |
²H NMR spectra confirm deuteration at α-methylene.
Irritant